

Chromous Formate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Chromous formate

Cat. No.: B1628623

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Chemical Formula: $C_2H_2CrO_4$

Chromous formate, also known as chromium(II) formate, is an inorganic compound with the chemical formula $C_2H_2CrO_4$.^[1] It consists of a chromium atom in the +2 oxidation state coordinated to two formate ligands. The IUPAC name for this compound is chromium(2+) diformate.^[1] It also exists in a hydrated form, **chromous formate monohydrate** ($C_2H_4CrO_5$).^[2]

Physicochemical Properties

Chromous formate is a compound whose detailed physicochemical properties are not extensively documented in readily available literature. However, some key computed properties are summarized in the table below. For comparison, data for the related and more extensively studied chromium(II) acetate is also included.

Property	Chromous Formate (Anhydrous)	Chromous Formate (Monohydrate)	Reference
Molecular Formula	$C_2H_2CrO_4$	$C_2H_4CrO_5$	^[1]
Molecular Weight	142.03 g/mol	160.05 g/mol	^[1] ^[2]
Appearance	White needle-like crystals	-	^[3]
CAS Number	4493-37-2	-	^[1]

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for high-purity **chromous formate** is not widely published. However, its synthesis can be inferred from the well-established methods for preparing other chromium(II) carboxylates, such as chromium(II) acetate. The general approach involves the reduction of a chromium(III) salt in an acidic medium in the presence of the corresponding carboxylic acid or its salt, all under an inert atmosphere to prevent the rapid oxidation of the chromium(II) product.

Experimental Protocol: Synthesis of Chromous Formate (Adapted from Chromium(II) Acetate Synthesis)

This protocol is based on the principles of chromium(II) acetate synthesis and should be performed under a continuous stream of an inert gas like nitrogen or argon.

Materials:

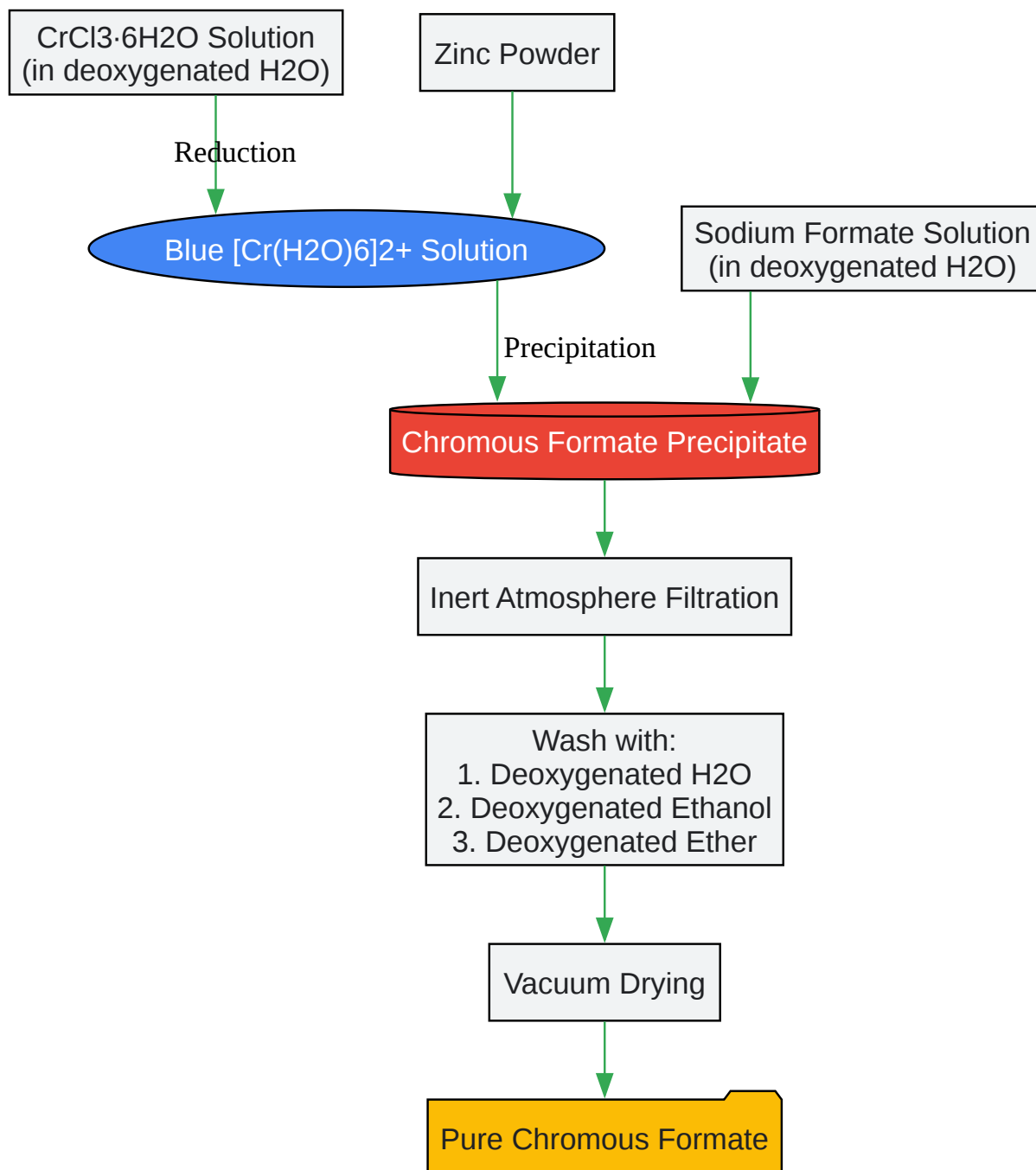
- Chromium(III) chloride hexahydrate ($\text{CrCl}_3 \cdot 6\text{H}_2\text{O}$)
- Zinc powder or granules (high purity)
- Formic acid (HCOOH)
- Deoxygenated water
- Ethanol (deoxygenated)
- Diethyl ether (deoxygenated)

Procedure:

- Preparation of Chromous Solution: A solution of chromium(III) chloride hexahydrate in deoxygenated water is prepared in a flask equipped with a gas inlet and outlet.
- Reduction of Cr(III) to Cr(II): Zinc powder or granules are added to the acidic solution of Cr(III) chloride. The mixture is stirred until the color of the solution changes from green to a clear, sky blue, indicating the formation of the $[\text{Cr}(\text{H}_2\text{O})_6]^{2+}$ ion. This reduction is an exothermic process.

- **Formation and Precipitation of Chromous Formate:** A saturated solution of sodium formate in deoxygenated water is slowly added to the blue chromous chloride solution. **Chromous formate**, being less soluble, will precipitate out of the solution.
- **Isolation and Purification:** The precipitate is collected by filtration under an inert atmosphere. The collected solid is then washed sequentially with deoxygenated water, ethanol, and diethyl ether to remove any unreacted starting materials and byproducts.
- **Drying and Storage:** The final product is dried under vacuum and must be stored in a tightly sealed container under an inert atmosphere to prevent oxidation.

Logical Workflow for the Synthesis of **Chromous Formate**



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Caption: A flowchart illustrating the synthesis of **chromous formate**.

Molecular Structure and Bonding

A defining feature of chromium(II) carboxylates is the presence of a quadruple bond between the two chromium atoms in a dimeric structure. While the crystal structure of **chromous formate** is not as extensively studied as that of chromous acetate, it is expected to adopt a similar paddlewheel structure. In this structure, two chromium atoms are bridged by four formate ligands. The coordination sphere of each chromium atom is completed by a water molecule at the axial position.

The quadruple bond in these dimers consists of one sigma (σ), two pi (π), and one delta (δ) bond, resulting from the overlap of the d-orbitals of the two chromium atoms. This short and strong metal-metal bond is responsible for the diamagnetic nature of many of these compounds at room temperature.

Applications in Research and Development

Chromous formate, as a representative of chromium(II) compounds, holds potential in several areas of chemical research, although specific applications in drug development are not yet well-established.

Reducing Agent in Organic Synthesis

The primary utility of chromous salts is as potent and often selective reducing agents. The Cr(II)/Cr(III) redox couple has a standard potential that makes it suitable for a variety of transformations. While specific examples utilizing **chromous formate** are scarce in the literature, the analogous chromous acetate is known to effect the reduction of various functional groups.

Catalyst in Chemical Reactions

Chromium compounds, in general, are known to be effective catalysts for various organic reactions, including polymerization and oxidation.[3] While the catalytic activity of **chromous formate** itself is not extensively explored, its potential as a precursor for catalytically active species or as a catalyst in its own right remains an area for further investigation.

Biological Activity and Relevance to Drug Development

The biological role of chromium is complex, with trivalent chromium (Cr(III)) being considered an essential trace element involved in glucose and lipid metabolism, while hexavalent chromium (Cr(VI)) is a known carcinogen. The biological activity of divalent chromium (Cr(II)) compounds like **chromous formate** is less understood.

The cellular uptake of chromium is highly dependent on its oxidation state and the ligands to which it is coordinated. Cr(VI), as chromate, readily enters cells through anion transport channels. In contrast, Cr(III) complexes have a much slower rate of cellular uptake.[4][5] It is hypothesized that any biological effects of externally administered chromium(II) would likely be mediated by its oxidation to chromium(III) and subsequent interactions.

Potential Signaling Pathway of Chromium in a Biological System



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